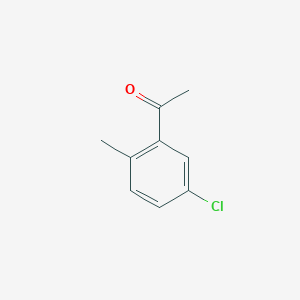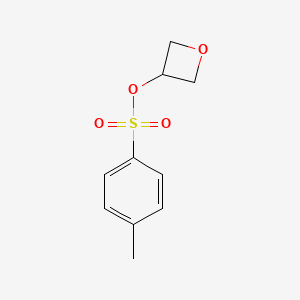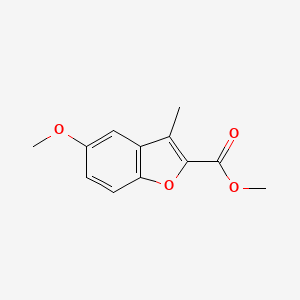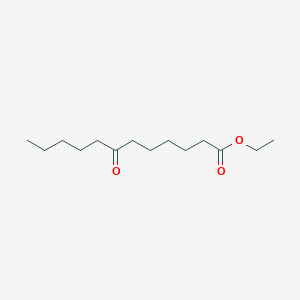
Ethyl 7-oxododecanoate
Übersicht
Beschreibung
Ethyl 7-oxododecanoate is a chemical compound with the CAS Number: 58262-36-5 . It has a molecular weight of 242.36 and its IUPAC name is ethyl 7-oxododecanoate . It appears as a cloudy colorless oil .
Molecular Structure Analysis
The molecular formula of Ethyl 7-oxododecanoate is C14H26O3 . The InChI Code is 1S/C14H26O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3-12H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 7-oxododecanoate is a cloudy colorless oil . Its molecular formula is C14H26O3 and it has a molar mass of 242.35 .Wissenschaftliche Forschungsanwendungen
Biochemistry
Application Summary
Ethyl 7-oxododecanoate is utilized in biochemistry for the synthesis of deep eutectic solvents (DESs), which are alternatives to traditional organic solvents . These DESs are used in various biotechnological applications due to their non-toxic and biodegradable nature.
Experimental Methods
DESs are typically prepared by thermal mixing of two or more components, such as a quaternary ammonium salt with metal chlorides, to form a eutectic mixture with a melting temperature lower than the individual components .
Results
The use of DESs in biotechnology includes extraction of active substances from natural resources, pretreatment of biomass for enzymatic hydrolysis of cellulose, production of bioplastics, and as a medium for biocatalytic reactions .
Pharmaceutical Research
Application Summary
In pharmaceutical research, Ethyl 7-oxododecanoate is explored for its potential as a precursor in the synthesis of various pharmaceutical compounds due to its reactive keto group .
Experimental Methods
The compound is used in chemical reactions that require a keto ester as a starting material, where it undergoes further chemical transformations to yield desired pharmaceutical agents .
Results
The outcomes of such research are proprietary and specific to pharmaceutical companies’ R&D, but generally involve the synthesis of novel compounds with potential therapeutic effects.
Materials Science
Application Summary
In materials science, Ethyl 7-oxododecanoate serves as a monomer or an intermediate in the synthesis of polymers and resins .
Experimental Methods
It is involved in polymerization reactions where its ester group reacts with other monomers to form polyesters or other polymeric materials .
Results
The resulting materials are evaluated for properties such as durability, flexibility, and resistance to various environmental factors.
Organic Chemistry
Application Summary
Organic chemists employ Ethyl 7-oxododecanoate in the synthesis of complex organic molecules, leveraging its keto ester functionality for various organic reactions .
Experimental Methods
It is used in reactions like Michael additions, aldol condensations, and as a building block for the construction of larger organic frameworks .
Results
The compound aids in the formation of diverse organic structures, which are then analyzed for their chemical properties and potential applications.
Industrial Applications
Application Summary
Industrially, Ethyl 7-oxododecanoate finds applications in the manufacture of fragrances, flavors, and as an intermediate in the production of other industrial chemicals .
Experimental Methods
It is incorporated into various chemical processes due to its reactivity, contributing to the synthesis of complex molecules used in consumer products .
Results
The compound enhances the diversity of chemical products available for commercial use, particularly in the consumer goods sector.
Environmental Research
Application Summary
Environmental scientists study Ethyl 7-oxododecanoate for its impact on ecosystems, particularly its biodegradability and potential as an environmentally friendly solvent alternative .
Experimental Methods
Research involves assessing the compound’s breakdown in environmental conditions and its interactions with biological systems .
Results
Findings contribute to understanding the environmental footprint of chemical compounds and their suitability for “green” chemistry applications.
This analysis provides a snapshot of the multifaceted applications of Ethyl 7-oxododecanoate across various scientific disciplines, highlighting its versatility and importance in research and industry. Each application is a testament to the compound’s utility and potential for innovation in scientific exploration.
Agriculture
Application Summary
Ethyl 7-oxododecanoate may be used in agriculture to enhance plant resistance to pathogens and stress, contributing to crop yield and food security .
Experimental Methods
The compound could be involved in the synthesis of agrochemicals or as a growth regulator, influencing plant growth and defense mechanisms .
Results
Improved crop resilience and yield could be the outcomes, potentially reducing the economic impact of biotic stressors on agriculture .
Analytical Chemistry
Application Summary
In analytical chemistry, Ethyl 7-oxododecanoate could be used as a biosolvent for green extractions, contributing to safer and more sustainable analytical practices .
Experimental Methods
It might be involved in sample preparation or as a reaction medium in various analytical techniques .
Results
The use of Ethyl 7-oxododecanoate as a biosolvent could lead to reduced toxicity and environmental impact of analytical processes .
Food Industry
Application Summary
Ethyl 7-oxododecanoate could find applications in the food industry as a flavor enhancer or preservative due to its chemical properties .
Experimental Methods
It might be used in the formulation of food products to improve taste or extend shelf life .
Results
The inclusion of Ethyl 7-oxododecanoate in food products could lead to enhanced flavors and longer-lasting freshness .
Cosmetic Industry
Application Summary
In the cosmetic industry, Ethyl 7-oxododecanoate could be used in the formulation of biocosmetics, contributing to the development of natural and sustainable beauty products .
Experimental Methods
It may be incorporated as an ingredient in skincare or haircare products due to its potential benefits .
Results
The use of Ethyl 7-oxododecanoate in cosmetics could result in products that are more environmentally friendly and potentially beneficial for skin and hair health .
Energy Sector
Application Summary
Ethyl 7-oxododecanoate could be explored for its potential in energy storage applications, particularly in the context of renewable energy and sustainability .
Experimental Methods
It might be used in the development of energy storage systems or as a component in renewable energy technologies .
Results
The application of Ethyl 7-oxododecanoate in the energy sector could contribute to more efficient and sustainable energy storage solutions .
Nanotechnology
Application Summary
In nanotechnology, Ethyl 7-oxododecanoate could be utilized in the synthesis of nanoparticles or nanostructures for various technological applications .
Experimental Methods
It may be involved in the production of nanomaterials with specific properties for use in electronics, medicine, or environmental applications .
Results
The integration of Ethyl 7-oxododecanoate in nanotechnology could lead to advancements in material science and the development of innovative nano-enabled products .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 7-oxododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBYNRAELGEYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557993 | |
| Record name | Ethyl 7-oxododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxododecanoate | |
CAS RN |
58262-36-5 | |
| Record name | Ethyl 7-oxododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




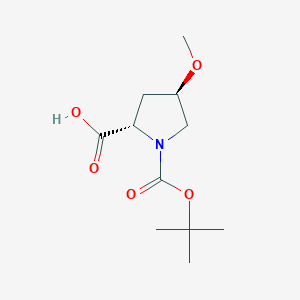
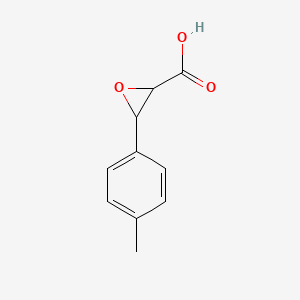
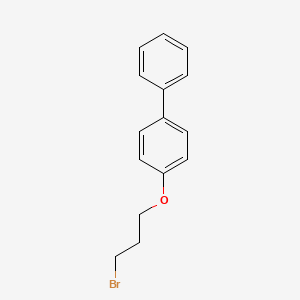
![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)
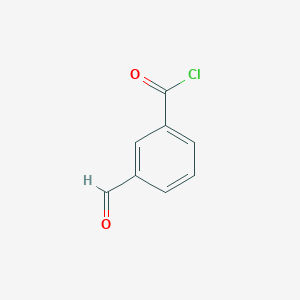
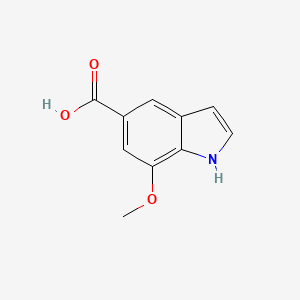
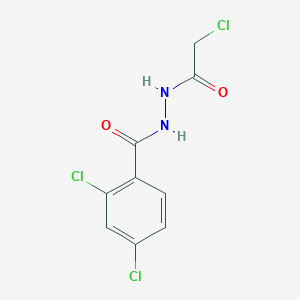
![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)
